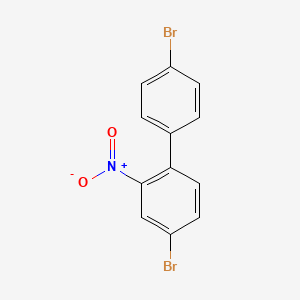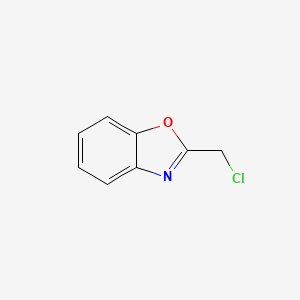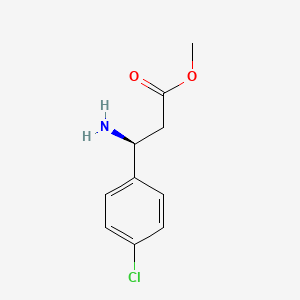
3-(Isothiocyanatomethyl)pyridin
Übersicht
Beschreibung
3-(isothiocyanatomethyl)pyridine is an organic compound with the molecular formula C7H6N2S. It is a derivative of isothiocyanate, characterized by the presence of a pyridine ring attached to an isothiocyanate group. This compound is known for its applications in organic synthesis and its potential biological activities.
Wissenschaftliche Forschungsanwendungen
3-(isothiocyanatomethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: It has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has explored its use as a precursor for pharmaceutical compounds with therapeutic potential.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
Target of Action
It is known that isothiocyanates, a group to which this compound belongs, have been studied for their antimicrobial properties against human pathogens .
Biochemical Pathways
Isothiocyanates, in general, are known to have antimicrobial activity, but the specific pathways affected by this compound require further investigation .
Biochemische Analyse
Biochemical Properties
3-Pyridylmethyl isothiocyanate plays a crucial role in biochemical reactions due to its reactive isothiocyanate group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit deubiquitinating enzymes such as USP9x and UCH37, which are associated with tumorigenesis . These interactions lead to increased ubiquitination and degradation of proteins like Mcl-1 and Bcr-Abl, which are crucial for cell survival and proliferation . Additionally, 3-Pyridylmethyl isothiocyanate modulates the activity of cytochrome P450 enzymes, influencing the metabolism of various substrates .
Cellular Effects
3-Pyridylmethyl isothiocyanate exerts significant effects on various cell types and cellular processes. It induces oxidative stress and suppresses the metastatic potential of cancer cells by modulating the expression of metastasis-related genes such as MMP-2, Twist, and β-catenin . This compound also inhibits cell survival signaling pathways, including the Akt/NFκB pathway, leading to reduced cell migration and invasion . Furthermore, 3-Pyridylmethyl isothiocyanate influences gene expression and cellular metabolism by inducing apoptosis and altering the expression of genes involved in cell cycle regulation .
Molecular Mechanism
The molecular mechanism of 3-Pyridylmethyl isothiocyanate involves its interaction with various biomolecules and enzymes. This compound binds to deubiquitinating enzymes, leading to their inhibition and subsequent degradation of target proteins . It also modulates the activity of cytochrome P450 enzymes, affecting the metabolism of xenobiotics and endogenous substrates . Additionally, 3-Pyridylmethyl isothiocyanate induces oxidative stress by increasing reactive oxygen species (ROS) generation and depleting glutathione levels, which contributes to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Pyridylmethyl isothiocyanate change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods. Long-term exposure to 3-Pyridylmethyl isothiocyanate has been shown to induce sustained oxidative stress and apoptosis in cancer cells . Additionally, its stability and degradation can influence its efficacy in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 3-Pyridylmethyl isothiocyanate vary with different dosages in animal models. At lower doses, this compound exhibits anticancer and anti-inflammatory properties without significant toxicity . At higher doses, it may induce toxic effects, including neurotoxicity and hepatotoxicity . The threshold effects observed in these studies highlight the importance of optimizing the dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
3-Pyridylmethyl isothiocyanate is involved in various metabolic pathways, including the mercapturic acid pathway. After absorption, this compound is rapidly conjugated to glutathione in the liver and sequentially metabolized before being excreted in the urine . It also modulates the expression and activity of biotransformation enzymes, influencing the metabolism and elimination of xenobiotics . These interactions can affect metabolic flux and metabolite levels, contributing to its biological activities .
Transport and Distribution
Within cells and tissues, 3-Pyridylmethyl isothiocyanate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound can influence its biological activity and efficacy in different tissues . Additionally, its transport and distribution are crucial for its therapeutic applications and potential side effects .
Subcellular Localization
The subcellular localization of 3-Pyridylmethyl isothiocyanate plays a significant role in its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization can affect its interactions with biomolecules and enzymes, influencing its biological effects . Understanding the subcellular localization of 3-Pyridylmethyl isothiocyanate is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-(isothiocyanatomethyl)pyridine can be synthesized through various methods. One common approach involves the reaction of 3-aminopyridine with carbon disulfide and a base such as N-methylmorpholine in dichloromethane. The reaction mixture is cooled to -5°C, and after the addition of carbon disulfide, the temperature is allowed to rise to room temperature. The intermediate product is then treated with a phosphoryl chloride derivative to yield 3-(isothiocyanatomethyl)pyridine .
Industrial Production Methods
Industrial production methods for 3-(isothiocyanatomethyl)pyridine typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-(isothiocyanatomethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form thiourea derivatives.
Addition Reactions: It can participate in addition reactions with amines to form thiourea compounds.
Cyclization Reactions: It can undergo cyclization to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions with 3-(isothiocyanatomethyl)pyridine include amines, alcohols, and thiols. Typical reaction conditions involve solvents such as dichloromethane or tetrahydrofuran, and reactions are often carried out at room temperature or under mild heating.
Major Products Formed
The major products formed from reactions with 3-(isothiocyanatomethyl)pyridine include thiourea derivatives, heterocyclic compounds, and various substituted pyridine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl isothiocyanate
- Benzyl isothiocyanate
- Allyl isothiocyanate
Comparison
3-(isothiocyanatomethyl)pyridine is unique due to the presence of the pyridine ring, which imparts distinct electronic and steric properties compared to other isothiocyanates. This uniqueness allows it to participate in specific reactions and exhibit unique biological activities .
Eigenschaften
IUPAC Name |
3-(isothiocyanatomethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2S/c10-6-9-5-7-2-1-3-8-4-7/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSYDRBQHFQOQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50190288 | |
| Record name | 3-Pyridylmethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36810-90-9 | |
| Record name | 3-Picolylisothiocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36810-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Isothiocyanatomethyl)pyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036810909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Pyridylmethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50190288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-pyridylmethyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.371 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(ISOTHIOCYANATOMETHYL)PYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A1PWS1V11M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


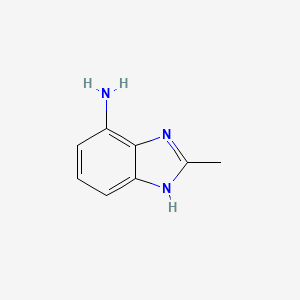

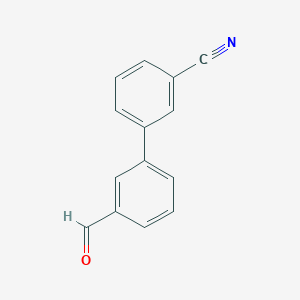

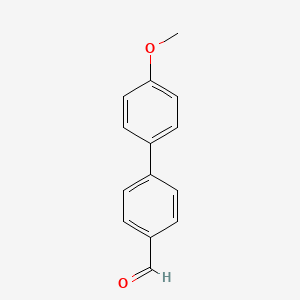
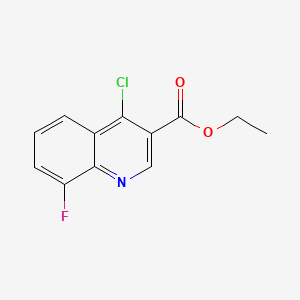
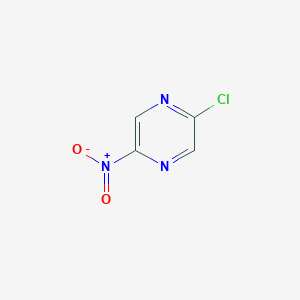
![cis-5-Benzyl-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1586501.png)
